molecular formula C12H9O2- B1228651 1-Naphthylacetate

1-Naphthylacetate

Cat. No. B1228651
M. Wt: 185.2 g/mol
InChI Key: PRPINYUDVPFIRX-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

1-naphthaleneacetate is a monocarboxylic acid anion that is the conjugate base of 1-naphthaleneacetic acid, arising from the deprotonation of the carboxy group;  major species at pH 7.3. It is a conjugate base of a 1-naphthaleneacetic acid.

Scientific Research Applications

Synthesis and Catalysis

  • 1-Naphthylacetate has been used in the synthesis of methyl 1-naphthylacetate, employing various catalysts like NKC-9 resin and cation exchange resin under microwave irradiation, demonstrating high yields and efficiency in the esterification process (Chen He-lian, 2006); (Chen Helian, 2007).

Analytical Methodology

  • It is used in developing analytical methods for determining plant growth regulators like 1-naphthylacetic acid and 2-naphthoxyacetic acid in fruits and vegetables, using techniques such as room temperature phosphorescence (Pulgarín et al., 2012); (Murillo Pulgarín et al., 2012).

Spectroscopic Studies

  • The substance has been involved in studies focusing on the polarization IR spectra of hydrogen bonds in 1-naphthylacetic and 2-naphthylacetic acid crystals, which helps in understanding the spectral properties and molecular interactions in these compounds (Flakus & Chełmecki, 2004).

Enzyme Kinetics

  • 1-Naphthylacetate has been used in the fluorometric assay of cholinesterase activity, providing a method to assess enzyme kinetics and inhibitor assessment (Siegel, Lehrer, & Silides, 1966).

Material Science

  • In material science, it's used in the preparation of pH-responsive materials for controlled release applications, showing potential in agricultural and environmental applications (Pang et al., 2019).

Polymer Chemistry

  • Its derivatives have been employed in the synthesis of novel photoactive heterocyclic polyimides, demonstrating the versatility of 1-naphthylacetate in advanced polymer chemistry (Mallakpour, Hajipour, & Mahdavian, 2000).

Complex Formation

  • The compound has been studied for its ability to form complexes with metals like nickel and cobalt, which has implications in fields like coordination chemistry and material science (Chundak et al., 1986).

properties

IUPAC Name

2-naphthalen-1-ylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2/c13-12(14)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8H2,(H,13,14)/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRPINYUDVPFIRX-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9O2-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Naphthylacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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